8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione
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Overview
Description
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a propan-2-yl group at the 7th position on the purine ring. The molecular formula of this compound is C9H11BrN4O2, and it has a molecular weight of 287.118 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione typically involves the bromination of 3-methyl-7-propan-2-ylpurine-2,6-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Types of Reactions:
Substitution Reactions: The bromine atom at the 8th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form oxo derivatives or reduction reactions to form reduced purine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Oxidation Products: Oxidized purine derivatives with additional oxo groups.
Reduction Products: Reduced purine derivatives with additional hydrogen atoms.
Scientific Research Applications
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Properties
IUPAC Name |
8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNENRMUGDVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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